molecular formula C26H36N2O3 B14368573 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate CAS No. 90430-85-6

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate

Cat. No.: B14368573
CAS No.: 90430-85-6
M. Wt: 424.6 g/mol
InChI Key: IXVAAWIOWOZOFN-UHFFFAOYSA-N
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Description

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound features an ethoxy group attached to one of the aromatic rings and a dodecanoate ester group attached to the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate typically involves a diazotization reaction followed by coupling with an appropriate ester. The general steps are as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aromatic compound under basic conditions to form the azo compound.

    Esterification: The resulting azo compound is esterified with dodecanoic acid in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Investigated for its potential as a biological stain or marker.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The ethoxy and dodecanoate groups may also play roles in modulating the compound’s solubility and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl dodecanoate
  • 4-[(E)-(4-Isopropylphenyl)diazenyl]phenyl dodecanoate
  • 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl dodecanoate

Uniqueness

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate is unique due to its specific ethoxy and dodecanoate groups, which confer distinct solubility and reactivity properties compared to other similar azo compounds. These functional groups can influence the compound’s behavior in chemical reactions and its applications in various fields.

Properties

CAS No.

90430-85-6

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)diazenyl]phenyl] dodecanoate

InChI

InChI=1S/C26H36N2O3/c1-3-5-6-7-8-9-10-11-12-13-26(29)31-25-20-16-23(17-21-25)28-27-22-14-18-24(19-15-22)30-4-2/h14-21H,3-13H2,1-2H3

InChI Key

IXVAAWIOWOZOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC

Origin of Product

United States

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